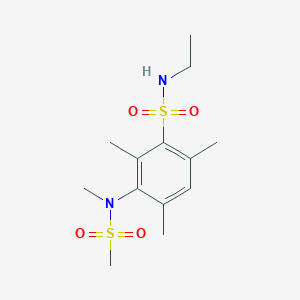![molecular formula C12H11BrO B2896530 6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one CAS No. 1383985-14-5](/img/structure/B2896530.png)
6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one
Overview
Description
6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one, also known as Br-Spiro, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a spirocyclic structure, which is commonly found in natural products and has been associated with various biological activities. In
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of cyclobutane derivatives involves innovative chemical reactions that yield complex structures with potential utility in various fields of chemistry and material science. For instance, Donskaya and Lukovskii (1991) demonstrated the synthesis of 5,5-Dichloro-6-bromospiro[2.3]hexan-4-one through the reaction of (bromomethylene)cyclopropane with dichloroketene, highlighting the chemical's potential for facile rearrangement under certain conditions (Donskaya & Lukovskii, 1991). Similarly, Radchenko et al. (2010) explored cyclobutane diamines as sterically constrained diamine building blocks for drug discovery, revealing their synthesis and molecular structures, which underscore their significance in medicinal chemistry (Radchenko et al., 2010).
Innovative Scaffolds for Drug Discovery
Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes from four-membered-ring ketones, showcasing a key transformation involving electron-deficient exocyclic alkenes, which could serve as new scaffolds for drug discovery (Chalyk et al., 2017). This research highlights the potential of cyclobutane derivatives in developing novel therapeutic agents.
Photochromic and Fluorescent Properties
Lonshakov et al. (2014) investigated the synthesis and spectral properties of fluorescent photochromic diarylethenes with a cyclobutane "bridge," indicating potential applications in materials science for the development of new optical and electronic materials (Lonshakov et al., 2014).
properties
IUPAC Name |
6-bromospiro[3H-indene-2,1'-cyclobutane]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-9-3-2-8-7-12(4-1-5-12)11(14)10(8)6-9/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGQOSDVJUHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


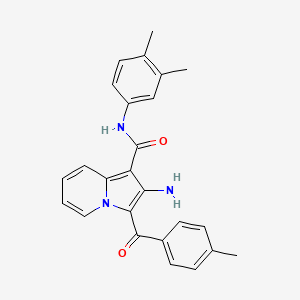
![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2896452.png)
![N-[4-(acetylamino)phenyl]-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2896456.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2896457.png)
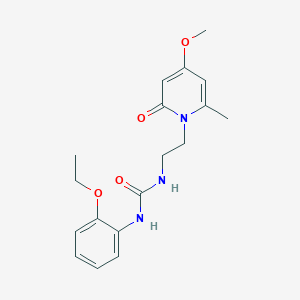
![N-(4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2896460.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate](/img/structure/B2896464.png)
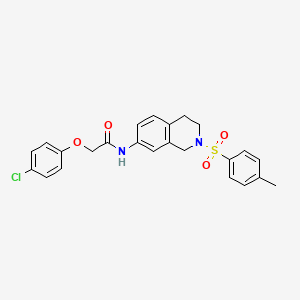
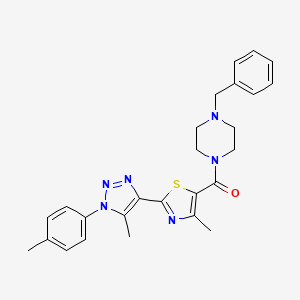

![4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2896469.png)
